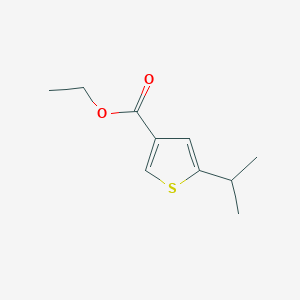
Ethyl 5-isopropylthiophene-3-carboxylate
Description
Ethyl 5-isopropylthiophene-3-carboxylate is a thiophene-based ester derivative characterized by an ethyl carboxylate group at the 3-position and an isopropyl substituent at the 5-position of the thiophene ring. Thiophene carboxylates are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatility in derivatization and functional group compatibility.
Properties
IUPAC Name |
ethyl 5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-4-12-10(11)8-5-9(7(2)3)13-6-8/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFISUCFBSPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-isopropylthiophene-3-carboxylate typically involves the reaction of 5-isopropylthiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 5-isopropylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Ethyl 5-isopropylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic thiophene ring allows it to participate in π-π interactions with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituent pattern on the thiophene ring significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of Ethyl 5-isopropylthiophene-3-carboxylate and its analogs:
Table 1: Structural and Molecular Comparison
*Note: The molecular weight for this compound is calculated based on its inferred structure.
Key Observations:
Substituent Bulk and Lipophilicity: The isopropyl group at position 5 (target compound) offers moderate steric bulk compared to the phenyl group in the 2-amino-4-methyl-5-phenyl analog . The cyanoacetyl amino group at position 2 (CAS 515861-07-1) introduces polarity and hydrogen-bonding capacity, which may improve target binding in biological systems but reduce lipophilicity compared to the unsubstituted target compound .
In contrast, the isopropyl group (electron-donating) may stabilize the ring system .
Synthetic Accessibility: Analogs like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate are synthesized via the Gewald reaction, which typically yields 2-aminothiophenes. The target compound likely requires alternative routes due to the absence of an amino group .
Physicochemical Properties
- Solubility: Ethyl carboxylate groups generally enhance solubility in organic solvents. The isopropyl substituent may reduce aqueous solubility compared to polar derivatives like the cyanoacetyl analog.
- Stability: Thiophene rings are inherently stable, but electron-withdrawing substituents (e.g., cyano groups) may increase susceptibility to hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


